molecular formula C13H11N3O5 B14553962 Pyridine, 3,5-dinitro-2-(2-phenylethoxy)- CAS No. 62252-42-0

Pyridine, 3,5-dinitro-2-(2-phenylethoxy)-

Cat. No.: B14553962
CAS No.: 62252-42-0
M. Wt: 289.24 g/mol
InChI Key: XPXXCQUUGLXATM-UHFFFAOYSA-N
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Description

Pyridine, 3,5-dinitro-2-(2-phenylethoxy)- is a chemical compound with the molecular formula C₁₃H₁₁N₃O₅. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C₅H₅N. This compound is characterized by the presence of two nitro groups at the 3 and 5 positions and a 2-phenylethoxy group at the 2 position of the pyridine ring.

Preparation Methods

The synthesis of Pyridine, 3,5-dinitro-2-(2-phenylethoxy)- typically involves nitration reactions. The process begins with the nitration of pyridine derivatives, followed by the introduction of the 2-phenylethoxy group. The reaction conditions often require the use of strong acids like sulfuric acid and nitric acid to facilitate the nitration process. Industrial production methods may involve multi-step synthesis routes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Pyridine, 3,5-dinitro-2-(2-phenylethoxy)- undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents. Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and strong acids or bases.

Scientific Research Applications

Pyridine, 3,5-dinitro-2-(2-phenylethoxy)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 3,5-dinitro-2-(2-phenylethoxy)- involves its interaction with molecular targets such as enzymes and proteins. The nitro groups can participate in redox reactions, altering the activity of target molecules. The 2-phenylethoxy group can enhance the compound’s binding affinity to specific molecular targets, thereby modulating their activity .

Comparison with Similar Compounds

Pyridine, 3,5-dinitro-2-(2-phenylethoxy)- can be compared with other similar compounds such as:

Properties

CAS No.

62252-42-0

Molecular Formula

C13H11N3O5

Molecular Weight

289.24 g/mol

IUPAC Name

3,5-dinitro-2-(2-phenylethoxy)pyridine

InChI

InChI=1S/C13H11N3O5/c17-15(18)11-8-12(16(19)20)13(14-9-11)21-7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2

InChI Key

XPXXCQUUGLXATM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C=C(C=N2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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